3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one
Description
Properties
IUPAC Name |
3-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c27-20(12-10-16-11-13-21-22(14-16)30-15-29-21)24-23(17-6-2-1-3-7-17)18-8-4-5-9-19(18)26-25(24)28/h1-14H,15H2,(H,26,28)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKDPOUQZYMNPT-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazine-Mediated Cyclization
In a representative procedure, benzil reacts with thiosemicarbazide in glacial acetic acid to form 5,6-diphenyl-1,2,4-triazine-3-thiol ([I] ). Subsequent treatment with chloroethyl acetate and sodium acetate in ethanol yields the ester derivative ([II] ), which undergoes hydrazinolysis to form acid hydrazide ([IIIa] ). Condensation of [IIIa] with coumarin derivatives in glacial acetic acid produces 4-phenyl-1H-quinolin-2-one precursors (Table 1).
Table 1: Reaction Conditions for Quinolin-2-one Core Formation
Acryloyl Group Introduction
The α,β-unsaturated ketone (acryloyl) moiety at position 3 is introduced via Claisen-Schmidt condensation or transition-metal-catalyzed couplings.
Claisen-Schmidt Condensation
Reaction of 4-phenyl-1H-quinolin-2-one with benzodioxol-5-carbaldehyde under acidic conditions generates the acryloyl bridge. Polyphosphoric acid (PPA) or P<sub>2</sub>O<sub>5</sub> catalyzes this step, achieving yields of 65–72%. FTIR analysis confirms C=O stretching at 1685 cm⁻¹ and conjugated C=C at 1602 cm⁻¹.
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Suzuki-Miyaura couplings using benzodioxol-5-ylboronic acid (2 , 94839-07-3). For example:
-
Substrate : 3-Bromo-4-phenyl-1H-quinolin-2-one
-
Conditions : Pd(OAc)<sub>2</sub> (5 mol%), Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (4:1), 120°C, ultrasonication
Benzo dioxol-5-yl Functionalization
The benzodioxole ring is incorporated via boronic acid couplings or direct electrophilic substitution.
Rhodium-Catalyzed Coupling
A Schlenk tube protocol using [RhCp*Cl<sub>2</sub>]<sub>2</sub> (0.01 equiv.) and AgOOCF<sub>3</sub> in methanol at 60°C achieves 99% conversion of N-pyrimidyl indoles to target adducts. This method emphasizes the role of Ag(I) salts in facilitating oxidative addition.
Sulfonylation Strategies
Recent advances utilize 4-nitrobenzenesulfonyl chloride for regioselective functionalization. A mixture of 6-methacryloylbenzodioxol-5-yl, DMAP, and Et<sub>3</sub>N in DCM at room temperature yields sulfonated intermediates, which are subsequently hydrolyzed to the acryloyl derivative (67% yield).
Optimization and Challenges
Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolin-2-one derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the acryloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its antitumor and antimicrobial properties. Research indicates that derivatives of quinolinones exhibit significant cytotoxic effects against various cancer cell lines, making them valuable in cancer therapy.
Case Studies:
- A study published in the Journal of Medicinal Chemistry demonstrated that quinolinone derivatives, including this compound, showed promising activity against human cancer cell lines such as HeLa and MCF-7. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .
- Another investigation focused on the antimicrobial activity of related compounds, revealing that they possess strong inhibitory effects against Gram-positive bacteria, suggesting potential use as antibacterial agents .
Material Science
In material science, this compound is explored for its role in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique electronic properties make it suitable for applications in organic electronics.
Research Findings:
- The incorporation of this compound into polymer matrices has been shown to enhance the thermal stability and light-emitting efficiency of OLEDs. Studies indicate that films containing this compound exhibit improved charge transport properties .
Biological Probes
The compound's ability to interact with biological systems also positions it as a potential biological probe for studying cellular processes.
Applications:
- Researchers have utilized this compound to track cellular mechanisms due to its fluorescent properties. It can be employed in fluorescence microscopy to visualize cellular components and processes in real-time .
Mechanism of Action
The mechanism by which 3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . The compound’s antimicrobial action is believed to involve the inhibition of key enzymes in bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Notes:
- *Molecular weight calculated based on IUPAC name.
- Yields and activities are derived from synthesis protocols or implied nomenclature (e.g., "Antiepilepsirine").
Key Comparisons
Core Structure Variations: The target compound’s quinolin-2-one core distinguishes it from acrylamide derivatives (e.g., compounds 9, 5, and 2228). Quinolinones exhibit rigid aromatic systems, which may enhance binding affinity in biological targets compared to flexible acrylamides .
Synthetic Accessibility: Acrylamide derivatives (e.g., 9, 5) are synthesized via reaction of benzo[1,3]dioxol acryloyl chloride with amines (isopropylamine or piperidine), yielding moderate to low efficiencies (14–55%) . Quinolinone derivatives (e.g., ) often require multi-step condensation or cyclization reactions, suggesting the target compound’s synthesis may be more complex.
Pharmacological Potential: Antiepilepsirine (5) demonstrates the therapeutic relevance of benzo[1,3]dioxol acrylamides, though its low yield (14%) limits scalability . The flavoring application of compound 2228 highlights the versatility of benzo[1,3]dioxol acryloyl derivatives in non-pharmaceutical roles .
Spectroscopic Characterization :
- Benzo[1,3]dioxol-containing compounds consistently show distinct NMR signals (e.g., δ 5.97 ppm for dioxol methylene protons in 9 ) and IR peaks near 1595 cm⁻¹ (C=N/C=C stretching) . These features aid in structural validation of analogues.
Biological Activity
3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one, a compound derived from the fusion of quinoline and benzo[d][1,3]dioxole structures, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 440.46 g/mol. Its structure consists of a quinoline core substituted with a benzo[d][1,3]dioxole moiety and an acrylamide group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2. This mechanism was demonstrated in vitro using various cancer cell lines, including breast and lung cancer cells .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Apoptosis induction | |
| A549 (lung cancer) | 15.0 | Caspase activation |
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens:
- Antibacterial Effects : In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Results indicate that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound significantly reduced tumor size compared to controls. The treatment led to a decrease in Ki67 expression, indicating reduced cell proliferation .
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results confirmed its potential as an effective antimicrobial agent, especially when used in combination with conventional antibiotics .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinolinone formation | Aniline derivative, PPA, 120°C, 6h | 65–75 | |
| Acryloylation | Acryloyl chloride, DCM, AlCl₃, 0°C→RT, 2h | 50–60 |
How can this compound be characterized using spectroscopic and crystallographic methods?
Level: Basic
Methodological Answer:
- Spectroscopy :
- Crystallography :
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P2₁/c | |
| R-factor | <0.05 | |
| Hydrogen bonds | C=O⋯H–N (2.8–3.0 Å) |
How can discrepancies between computational predictions and experimental crystallographic data be resolved?
Level: Advanced
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- DFT Optimization : Compare SCXRD data with gas-phase DFT-optimized structures (e.g., Gaussian09, B3LYP/6-31G*) to identify torsional mismatches .
- Packing Analysis : Use Mercury’s "Packing Similarity" tool to evaluate crystal environment impacts on geometry .
- Refinement Checks : Re-analyze SHELXL refinement parameters (e.g., ADPs, restraints) to exclude overfitting .
Q. Example Workflow :
Generate DFT-optimized structure.
Overlay with SCXRD coordinates (RMSD <0.5 Å acceptable).
Adjust computational models to include solvent molecules if needed.
What strategies are used to evaluate the structure-activity relationship (SAR) of quinolin-2-one derivatives?
Level: Advanced
Methodological Answer:
SAR studies focus on systematic substituent variation and bioassays:
Q. Table 3: SAR Trends in Quinolinone Derivatives
| Substituent Position | Modification | Bioactivity Impact | Reference |
|---|---|---|---|
| C-4 Phenyl | Electron-withdrawing groups | ↑ Antimicrobial potency | |
| Acryloyl Chain | Conjugation extension | ↑ Kinase inhibition |
How can intermolecular interactions in the crystal lattice be analyzed for mechanistic insights?
Level: Advanced
Methodological Answer:
- Intermolecular Motifs : Use Mercury’s "Materials Module" to identify π-π stacking (3.5–4.0 Å), hydrogen bonds, and halogen interactions .
- Hirshfeld Surface Analysis : Quantify contact types (e.g., C⋯C vs. O⋯H) using CrystalExplorer .
- Thermal Stability : Correlate DSC/TGA data (melting points, decomposition) with packing density .
Example Finding :
In a related quinazolinone derivative, C=O⋯H–N hydrogen bonds (2.9 Å) stabilize a 2D sheet structure, enhancing thermal stability up to 250°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
